molecular formula C11H10N2O3 B3013191 Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2089257-85-0

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B3013191
CAS No.: 2089257-85-0
M. Wt: 218.212
InChI Key: RHUXYEOATGCHDV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 2089257-85-0) is a heterocyclic compound featuring a fused pyrrole-pyridine core with a formyl (-CHO) group at position 3 and an ethyl ester (-COOEt) at position 5. Its molecular formula is C₁₁H₁₀N₂O₃ (MW: 218.21 g/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-9-10(13-4-7)8(6-14)5-12-9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXYEOATGCHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with ethyl formate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has shown promise in the development of pharmacological agents. Its structural features suggest potential activity against various biological targets.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. This compound has been synthesized and evaluated for its cytotoxic effects against cancer cell lines, showing promising results that warrant further investigation .
  • Antimicrobial Properties: The compound has also been tested for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups.

Synthetic Applications:

  • Formation of Pyrrole Derivatives: this compound can undergo various transformations to yield substituted pyrroles, which are valuable in medicinal chemistry and materials science .
  • Michael Addition Reactions: It can act as an electrophile in Michael addition reactions, facilitating the synthesis of more complex molecular architectures .

Materials Science

In materials science, the compound's unique properties can be harnessed to develop novel materials with specific functionalities.

Applications:

  • Polymer Chemistry: this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
  • Nanomaterials: Research is ongoing into the use of this compound in the synthesis of nanomaterials for applications in electronics and photonics due to its electronic properties .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the formyl and carboxylate groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Target) 3-CHO, 6-COOEt C₁₁H₁₀N₂O₃ 218.21 Reactive formyl group; potential for Schiff base formation.
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate 1-CH₃, 6-COOEt C₁₁H₁₂N₂O₂ 204.23 Methylation enhances stability; used in drug discovery intermediates.
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 6-Br, 2-COOEt C₁₀H₉BrN₂O₂ 285.11 Bromine enables cross-coupling (e.g., Suzuki reactions).
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 6-Cl, 3-COOEt C₁₀H₉ClN₂O₂ 224.64 Chlorine as a leaving group; alters solubility.
Ethyl furo[3,2-b]pyridine-6-carboxylate Furan ring fusion, 6-COOEt C₁₀H₉NO₃ 191.18 Furan ring increases electron-rich character.

Physicochemical Properties

  • Solubility: The formyl group in the target compound likely increases polarity compared to methyl or halogenated analogs. For example, Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is soluble in organic solvents like DMSO and methanol, with recommended storage at -20°C.
  • Molecular Weight : Halogenated derivatives (e.g., MW 285.11 for the bromo analog) have higher molecular weights due to Br/Cl substitution, impacting crystallization and chromatographic behavior.

Biological Activity

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₉H₇N₂O₃
  • Molecular Weight : 190.16 g/mol
  • CAS Number : 1190316-06-3

This compound functions primarily through the inhibition of specific kinases, which are crucial in various cellular signaling pathways. Similar compounds have demonstrated the ability to bind to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), leading to the inhibition of their kinase activity. This interaction can significantly affect cellular processes such as proliferation and apoptosis, particularly in cancer cells.

Key Mechanisms:

  • Kinase Inhibition : Targets FGFRs, preventing downstream signaling.
  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells by inhibiting critical kinases involved in cell division.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly breast cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Induction of ApoptosisIncreased apoptosis in cancer cells
Kinase InhibitionFGFR inhibition

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Study 2: Kinase Interaction

Another investigation focused on the interaction between this compound and FGFRs. The results indicated that this compound binds effectively to the ATP-binding site of FGFRs, leading to a decrease in phosphorylation levels and subsequent downstream signaling pathways involved in tumor growth and metastasis.

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